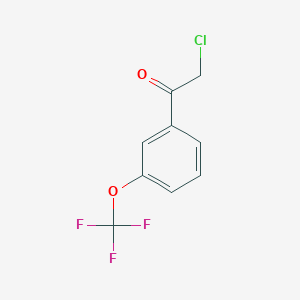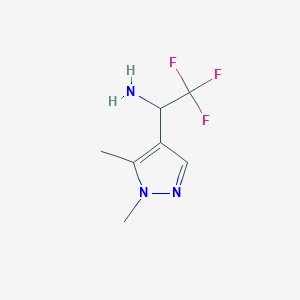
2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde is an organic compound featuring a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde typically involves the reaction of pentamethylene sulfide with appropriate aldehyde precursors under controlled conditions. One common method involves the use of dihydropyran derivatives, which undergo cyclization reactions to form the thiopyran ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiopyran ring structure may also contribute to its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-thiopyran: A similar compound with a thiopyran ring but lacking the aldehyde group.
Tetrahydro-2H-pyran: A structurally similar compound with an oxygen atom instead of sulfur in the ring.
Uniqueness
2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde is unique due to the presence of both the thiopyran ring and the aldehyde functional group.
Propiedades
Fórmula molecular |
C7H12OS |
|---|---|
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
2-(thian-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H12OS/c8-4-3-7-2-1-5-9-6-7/h4,7H,1-3,5-6H2 |
Clave InChI |
LWULEEBTPZLHLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)









